molecular formula C23H17Cl2NO2 B11271279 1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271279
M. Wt: 410.3 g/mol
InChI Key: PZMHRRPXRMFQMH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be chosen to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, offering potential therapeutic benefits.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-thione
  • 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-amine

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H17Cl2NO2

Molecular Weight

410.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H17Cl2NO2/c24-18-12-10-16(11-13-18)21-20(15-6-2-1-3-7-15)22(27)23(28)26(21)14-17-8-4-5-9-19(17)25/h1-13,21,27H,14H2

InChI Key

PZMHRRPXRMFQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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